molecular formula C14H18ClNO3S B14428644 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide CAS No. 85899-19-0

3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide

Cat. No.: B14428644
CAS No.: 85899-19-0
M. Wt: 315.8 g/mol
InChI Key: HZEBXKSDWGIMSV-UHFFFAOYSA-N
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Description

3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is an organic compound that features a sulfonyl chloride group, an ethenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide typically involves multiple steps:

    Formation of the sulfonyl chloride group: This can be achieved by reacting ethanesulfonyl chloride with a suitable chlorinating agent.

    Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.

    Formation of the propanamide backbone: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and reduction reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.

    Addition reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction reactions: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

Major Products Formed

    Substitution reactions: Formation of sulfonamides or sulfonate esters.

    Oxidation reactions: Formation of epoxides.

    Reduction reactions: Formation of alkanes.

Scientific Research Applications

3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials science: The compound can be used in the development of novel polymers and materials with specific properties.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethanesulfonyl)-N-[(4-vinylphenyl)methyl]propanamide: Similar structure but with a vinyl group instead of an ethenyl group.

    3-(2-Chloroethanesulfonyl)-N-[(4-ethynylphenyl)methyl]propanamide: Similar structure but with an ethynyl group instead of an ethenyl group.

Uniqueness

3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the ethenyl group provides additional reactivity compared to similar compounds with vinyl or ethynyl groups.

Properties

CAS No.

85899-19-0

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

3-(2-chloroethylsulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide

InChI

InChI=1S/C14H18ClNO3S/c1-2-12-3-5-13(6-4-12)11-16-14(17)7-9-20(18,19)10-8-15/h2-6H,1,7-11H2,(H,16,17)

InChI Key

HZEBXKSDWGIMSV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

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